molecular formula C10H10N2O2S B1600555 Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate CAS No. 195505-47-6

Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate

Cat. No.: B1600555
CAS No.: 195505-47-6
M. Wt: 222.27 g/mol
InChI Key: AAZNXGHXCQJHGD-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by the presence of a benzothiadiazole ring, which is known for its strong electron-withdrawing properties, making it a valuable building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate typically involves the reaction of 2,1,3-benzothiadiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiadiazole ring to its dihydro form.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiadiazole derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-diabetic and anti-inflammatory properties.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its strong electron-withdrawing properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The benzothiadiazole ring acts as an electron acceptor, which can enhance the electronic properties of the resulting compounds. This makes it valuable in the development of photoluminescent materials and electronic devices . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate can be compared with other similar compounds, such as:

    Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate: Known for its coordination ability and use in the synthesis of metal complexes.

    Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate: Utilized in the synthesis of heteroaryl-containing benzamide derivatives.

The uniqueness of this compound lies in its benzothiadiazole ring, which imparts strong electron-withdrawing properties, making it particularly valuable in electronic and photoluminescent applications .

Properties

IUPAC Name

ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)6-7-3-4-8-9(5-7)12-15-11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZNXGHXCQJHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456222
Record name ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195505-47-6
Record name ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate
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